

# Application Notes and Protocols for N-Acyl Benzamides in Cross-Coupling Reactions

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Compound of Interest		
Compound Name:	N-(Diethylboryl)benzamide	
Cat. No.:	B126085	Get Quote

A Note on **N-(Diethylboryl)benzamide**: Extensive literature searches did not yield specific examples of "**N-(Diethylboryl)benzamide**" being utilized as a reagent in cross-coupling reactions. The available research primarily focuses on the use of boronic acids as catalysts for amide bond formation or as coupling partners in Suzuki-Miyaura reactions with other functional groups. However, a closely related and synthetically potent area of research involves the cross-coupling of N-activated benzamides, particularly N,N-di-Boc-benzamides, which will be the focus of these application notes.

# Application Notes: Suzuki-Miyaura Cross-Coupling of N-Activated Primary Benzamides

The Suzuki-Miyaura cross-coupling of N-activated primary benzamides represents a significant advancement in organic synthesis, providing a novel pathway to construct biaryl ketones from readily available primary amides.[1] This methodology circumvents the traditional unreactivity of the amide bond by employing N,N-di-Boc (tert-butoxycarbonyl) activation, which destabilizes the amide resonance and facilitates the oxidative addition of the palladium catalyst into the N-C(O) bond.[1]

This user-friendly protocol is distinguished by its mild reaction conditions, often proceeding at room temperature, and its utilization of air- and moisture-stable reagents and well-defined [Pd(NHC)(cin)Cl] (NHC = N-heterocyclic carbene; cin = cinnamyl) precatalysts.[1] The reaction exhibits broad substrate scope, tolerating a variety of electronically diverse primary benzamides and arylboronic acids, leading to high yields of the corresponding biaryl ketones.



[1] A notable achievement of this method is reaching a turnover number (TON) of over 1,000 in amide acyl cross-coupling, highlighting its efficiency.[1]

## **Key Advantages:**

- Mild Reaction Conditions: The coupling is typically performed at room temperature.[1]
- High Selectivity: The reaction demonstrates high selectivity for the activation of the N-C(O) bond.[1]
- Broad Substrate Scope: A wide range of primary benzamides and arylboronic acids can be effectively coupled.[1]
- High Yields: The desired biaryl ketone products are generally obtained in high yields.[1]
- User-Friendly: The use of stable and commercially available reagents and catalysts makes this method practical for synthetic chemists.[1]

## **Quantitative Data Summary**

The following tables summarize the optimization and substrate scope for the Suzuki-Miyaura cross-coupling of N,N-di-Boc-activated primary benzamides.

Table 1: Optimization of Reaction Conditions



Entry	Catalyst (mol %)	Base (equiv)	Additive (equiv)	Solvent	Temperat ure (°C)	Yield (%)
1	[Pd(IPr) (cin)Cl] (3)	KF (3)	-	Toluene	rt	95
2	[Pd(IPr) (cin)Cl] (3)	K3PO4 (3)	-	Toluene	rt	78
3	[Pd(IPr) (cin)Cl] (3)	CsF (3)	-	Toluene	rt	85
4	[Pd(IPr) (cin)Cl] (3)	KF (3)	H2O (5)	Toluene	rt	>99
5	[Pd(IPr*) (cin)Cl] (3)	KF (3)	H2O (5)	Toluene	rt	92

Data adapted from a representative study on the Suzuki-Miyaura cross-coupling of N,N-di-Boc amides.[1]

Table 2: Substrate Scope of N-Activated Benzamides and Arylboronic Acids



N-Activated Benzamide	Arylboronic Acid	Product	Yield (%)
N,N-di-Boc- benzamide	Phenylboronic acid	Benzophenone	98
N,N-di-Boc-4- methoxybenzamide	Phenylboronic acid	4- Methoxybenzophenon e	95
N,N-di-Boc-4- (trifluoromethyl)benza mide	Phenylboronic acid	4- (Trifluoromethyl)benzo phenone	92
N,N-di-Boc- benzamide	4-Tolylboronic acid	4- Methylbenzophenone	96
N,N-di-Boc- benzamide	4- Methoxyphenylboronic acid	4- Methoxybenzophenon e	94
N,N-di-Boc- benzamide	4-Fluorophenylboronic acid	4- Fluorobenzophenone	91

Yields are for isolated products. Data is illustrative of the broad scope reported in the literature. [1]

# **Experimental Protocols**

# General Procedure for the Suzuki-Miyaura Cross-Coupling of N,N-di-Boc-Activated Primary Benzamides

#### Materials:

- N,N-di-Boc-activated primary benzamide (1.0 equiv)
- Arylboronic acid (1.5 equiv)
- [Pd(IPr)(cin)Cl] (3 mol %)



- Potassium fluoride (KF) (3.0 equiv)
- Toluene
- Water

#### Procedure:

- To an oven-dried vial equipped with a magnetic stir bar is added the N,N-di-Boc-activated primary benzamide (1.0 equiv), arylboronic acid (1.5 equiv), [Pd(IPr)(cin)Cl] (3 mol %), and KF (3.0 equiv).
- The vial is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.
- Toluene is added via syringe, followed by the addition of water (5.0 equiv).
- The reaction mixture is stirred vigorously at room temperature for 15 hours.
- Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with ethyl
  acetate and filtered through a pad of celite.
- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl ketone.

### **Visualizations**

# Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling of N-Activated Amides

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of N-activated benzamides.

### **Experimental Workflow**

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of N-activated amides.



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### References

- 1. par.nsf.gov [par.nsf.gov]
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